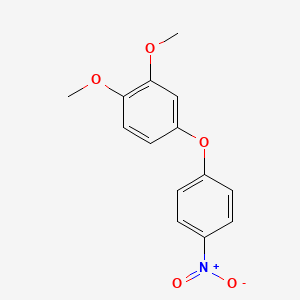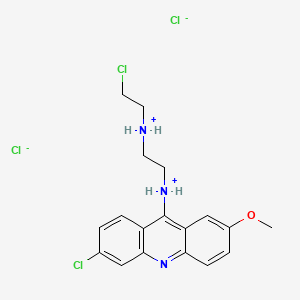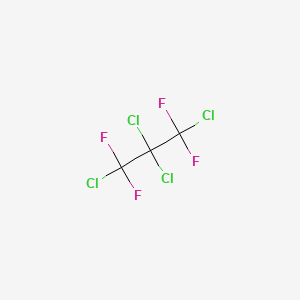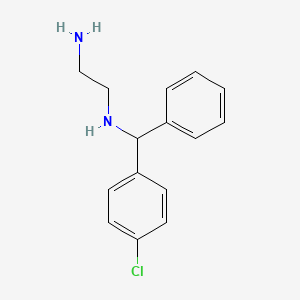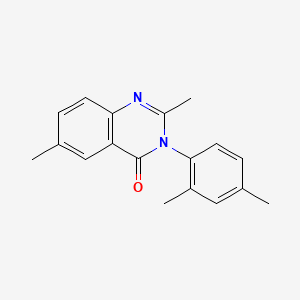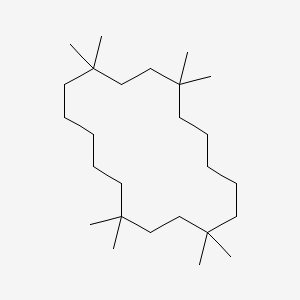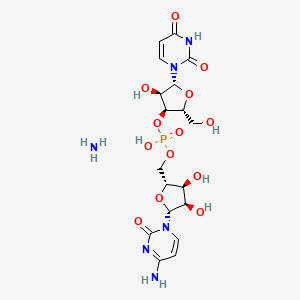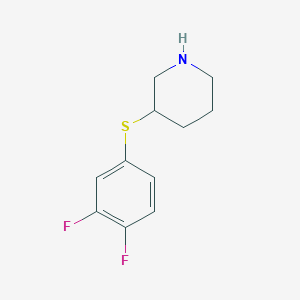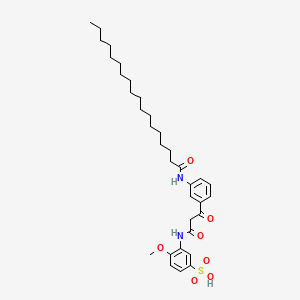
N-Ethoxy-2,6-dinitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethoxy-2,6-dinitroaniline is a chemical compound belonging to the class of dinitroanilines. These compounds are characterized by the presence of two nitro groups (-NO2) attached to an aniline ring. This compound is known for its applications in various fields, including agriculture and scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethoxy-2,6-dinitroaniline typically involves the nitration of aniline derivatives. The process can be hazardous due to the highly exothermic nature of nitration reactions. A common method involves the use of nitric acid as the nitrating agent and an acid catalyst . The reaction is usually conducted in a controlled environment to manage the heat and prevent decomposition or explosion of the nitro compounds.
Industrial Production Methods: In industrial settings, the production of this compound often employs a continuous-flow microreactor system. This method allows for a safer and more efficient synthesis by minimizing the need for intermediate separation and reducing solvent usage . The continuous-flow process also enhances selectivity and reduces the risk of over-nitration.
Análisis De Reacciones Químicas
Types of Reactions: N-Ethoxy-2,6-dinitroaniline undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of a substituent on the aromatic ring with a nucleophile.
Reduction: The nitro groups can be reduced to amino groups under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides are commonly used.
Major Products:
Nucleophilic Substitution: The major products are substituted aniline derivatives.
Reduction: The major products are the corresponding diamines.
Aplicaciones Científicas De Investigación
N-Ethoxy-2,6-dinitroaniline has several applications in scientific research:
Mecanismo De Acción
The primary mechanism of action of N-Ethoxy-2,6-dinitroaniline involves the inhibition of microtubule formation. The compound binds to tubulin proteins, preventing the polymerization of microtubules, which are essential for cell division . This disruption of the mitotic sequence leads to cell cycle arrest and apoptosis in plant cells .
Comparación Con Compuestos Similares
Pendimethalin: Another dinitroaniline herbicide used in agriculture.
Trifluralin: A widely-used pre-emergence herbicide.
Uniqueness: N-Ethoxy-2,6-dinitroaniline is unique due to its specific ethoxy group, which can influence its reactivity and selectivity in chemical reactions. This structural difference can result in varied biological activities and applications compared to other dinitroaniline derivatives .
Propiedades
Número CAS |
24914-60-1 |
|---|---|
Fórmula molecular |
C8H9N3O5 |
Peso molecular |
227.17 g/mol |
Nombre IUPAC |
N-ethoxy-2,6-dinitroaniline |
InChI |
InChI=1S/C8H9N3O5/c1-2-16-9-8-6(10(12)13)4-3-5-7(8)11(14)15/h3-5,9H,2H2,1H3 |
Clave InChI |
JKLPHGNDYPWGKN-UHFFFAOYSA-N |
SMILES canónico |
CCONC1=C(C=CC=C1[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


